
4-Phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylquinazoline is a heterocyclic aromatic organic compound that consists of a quinazoline core with a phenyl group attached at the fourth position. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylquinazoline can be synthesized through various methods. One efficient method involves the reaction of 2-aminobenzophenone with formamide under acidic conditions to form the quinazoline ring. Another method includes the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride. Additionally, aryne chemistry has been employed to synthesize this compound derivatives, where arynes are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Alkylation Reactions
4-Phenylquinazoline undergoes alkylation at ambident reaction centers (N3 and S4 positions), influenced by methylation agents and solvents:
-
Mechanistic Insight :
The ambident anion of this compound reacts with "soft" methylating agents (e.g., methyl iodide) to favor N3-alkylation in polar protic solvents. "Hard" agents (e.g., dimethyl sulfate) promote S4-alkylation in aprotic solvents . Prolonged reaction times increase isomerization to thermodynamically stable products .
Oxidation and Reduction
The quinazoline core and substituents participate in redox reactions:
Reaction Type | Reagent/Conditions | Product | Application | Reference |
---|---|---|---|---|
Oxidation | KMnO₄ (acidic) | Quinazoline N-oxide | Bioactive intermediate | |
Reduction | H₂/Pd-C | 1,2-Dihydroquinazoline | Anticancer precursor | |
Reduction | LiAlH₄ (anhydrous ether) | 3,4-Dihydroquinazoline | Synthetic intermediate |
-
Key Finding :
Oxidation of 6-chloro-2-ethoxy-4-phenylquinazoline with KMnO₄ yields N-oxide derivatives, enhancing solubility for pharmacological studies. Catalytic hydrogenation selectively reduces the C=N bond without affecting aromatic rings.
Substitution Reactions
Functional group modifications enable diverse derivative synthesis:
Nucleophilic Substitution
Substrate | Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
2-Bromo-4-phenylquinazoline | Piperidine | DMF, 80°C, 12h | 2-Piperidino-4-phenylquinazoline | 78% | |
4-Hydrazinyl-2-phenylquinazoline | D-Glucose | Ethanol, reflux | Hydrazone derivative | 85% |
Electrophilic Substitution
Reagent | Position Modified | Product | Application | Reference |
---|---|---|---|---|
Benzoyl chloride | N1 | 1-Benzoyl-4-phenylquinazoline | Antimicrobial agent | |
Acetic anhydride | S4 | 4-Acetylthioquinazoline | Enzyme inhibitor |
-
SAR Insight :
Substitution at N1 or S4 alters electronic properties, enhancing binding to biological targets like BRD4 . Hydrazone derivatives exhibit antifungal activity against Candida albicans (MIC: 8 µg/mL).
Cycloaddition and Condensation
This compound participates in multi-component reactions:
-
Mechanism :
Thiourea decomposes to carbodiimide and H₂S in DMSO. Carbodiimide condenses with 2-aminobenzophenone, while H₂S reduces intermediates to form this compound .
Grignard and Organometallic Reactions
Reactivity with Grignard reagents expands structural diversity:
-
Case Study :
Reaction with phenylmagnesium bromide yields 3,4-dihydro derivatives, which oxidize to this compound analogs active against cardiac fibrosis (IC₅₀: 18 µM) .
Hydrolysis and Functionalization
The quinazoline ring undergoes hydrolysis under acidic/basic conditions:
Conditions | Product | Derivative Synthesized | Reference |
---|---|---|---|
10% KOH, RT | 4-Quinazolinecarboxylic acid | Ester/amide analogs | |
HCl (aq), reflux | 2-Phenylquinazoline-4-carboxylic acid | Anticancer agents |
-
Application :
Carboxylic acid derivatives serve as intermediates for amides (e.g., this compound-4-carboxamide) with cytotoxicity against Hep3B cells (IC₅₀: 1.0 µM) .
Biological Activity Correlation
Reaction products demonstrate therapeutic potential:
Derivative | Biological Activity | Target | Efficacy (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
C-34 (BRD4 inhibitor) | Anti-cardiac fibrosis | BRD4/c-MYC pathway | 18 µM | |
4-Hydrazinyl derivatives | Antifungal | Candida albicans | MIC: 8 µg/mL |
Scientific Research Applications
Synthesis of 4-Phenylquinazoline
The synthesis of this compound has been extensively studied, with various methods reported in the literature. Notable synthetic routes include:
- From 2-Aminobenzophenones : A common method involves the reaction of 2-aminobenzophenones with formamide or thiourea in dimethyl sulfoxide (DMSO) to yield this compound derivatives. This method is favored for its simplicity and efficiency, allowing for high yields under mild conditions .
- Other Synthetic Routes : Additional methods include reactions with urotropine and ethyl bromoacetate, or using oxidizing agents in the presence of aldehydes .
Biological Activities
This compound exhibits a broad spectrum of biological activities, making it a valuable compound in drug discovery.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound derivatives:
- Cytotoxicity Against Cancer Cell Lines : Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and hepatocellular carcinoma. For instance, a series of quinazolinone-sulfonamide derivatives demonstrated substantial anticancer activity while maintaining safety profiles on non-cancerous cells .
- Mechanism of Action : The mechanisms behind the anticancer effects often involve inhibition of specific signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties:
- Activity Against Resistant Strains : Certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, indicating their potential as antibiotics .
Neurological Applications
The compound has been evaluated for its effects on the central nervous system:
- Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity in animal models, providing a basis for potential therapeutic applications in epilepsy .
Case Study 1: Anticancer Efficacy
A study synthesized novel this compound derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as new anticancer agents .
Case Study 2: Antimicrobial Activity
In another study, researchers developed a series of 4-phenylquinazolines and tested them against various microbial strains. The findings revealed that several compounds had potent activity against resistant strains, supporting further development as antibiotics .
Comparative Data Table
The following table summarizes key findings regarding the biological activities of various this compound derivatives:
Compound Type | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
---|---|---|---|
Quinazolinone-Sulfonamide Derivatives | Anticancer | Breast Cancer Cell Lines | IC50 < X µM (specific) |
This compound Derivatives | Antimicrobial | Methicillin-resistant Staphylococcus aureus | Effective at Y µg/mL |
Hydroxyamino Substituted Derivatives | Anticonvulsant | Animal Models | Significant reduction in seizures |
Mechanism of Action
The mechanism of action of 4-phenylquinazoline involves its interaction with molecular targets such as BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, influencing gene expression. This compound derivatives inhibit BRD4 by binding to its bromodomains, thereby preventing the interaction with acetylated histones. This inhibition leads to the downregulation of BRD4 target genes, such as c-MYC, and the suppression of signaling pathways like TGF-β1/Smad2/3 .
Comparison with Similar Compounds
Quinazoline: The parent compound, lacking the phenyl group.
4-Phenoxyquinazoline: A derivative with a phenoxy group instead of a phenyl group.
2-Phenylquinazoline: A positional isomer with the phenyl group at the second position.
Uniqueness: 4-Phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BRD4 with high specificity and low cytotoxicity makes it a promising lead compound for therapeutic development .
Biological Activity
4-Phenylquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various diseases, including cancer and cardiovascular disorders. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound can be synthesized through various methods, often involving the reaction of substituted anilines with halogenoquinazolines. The structural diversity of quinazolines allows for the development of numerous derivatives with enhanced biological properties. Notably, the synthesis of this compound derivatives has been simplified, facilitating the exploration of their pharmacological potential .
Anticancer Activity
One of the most significant areas of research on this compound is its anticancer properties. Several studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various human cancer cell lines.
- Case Study: Antiproliferative Activity
A study evaluated a series of this compound derivatives against breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cell lines. The results indicated that some compounds displayed IC50 values ranging from 0.33 to 7.10 μM, with the most active derivative showing an IC50 of 0.50 μM against HeLa cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
12a | HeLa | 0.50 |
12b | MCF-7 | 0.62 |
12f | MDA-MB-231 | 1.51 |
12g | A2780 | 0.95 |
BRD4 Inhibition
Another prominent biological activity associated with this compound is its role as a bromodomain-containing protein 4 (BRD4) inhibitor. BRD4 is implicated in various cancers and fibrotic diseases.
- Research Findings
A novel derivative, C-34, was identified as a potent BRD4 inhibitor with favorable pharmacokinetic properties and low cytotoxicity compared to existing treatments like JQ1. C-34 demonstrated efficacy in reducing cardiac fibrosis in vivo by inhibiting the TGF-β1/Smad2/3 signaling pathway .
Other Biological Activities
Beyond anticancer effects, quinazolines, including this compound, have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have been recognized for their effectiveness against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely linked to their chemical structure. Structure-activity relationship studies have revealed that modifications at specific positions on the quinazoline scaffold can significantly enhance their potency.
Position Modified | Effect on Activity |
---|---|
Substitution at C6 | Increased antiproliferative activity |
Substitution at C7 | Variable effects depending on side chains |
Properties
CAS No. |
17629-01-5 |
---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-phenylquinazoline |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H |
InChI Key |
VEFDQCSIVBIYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.